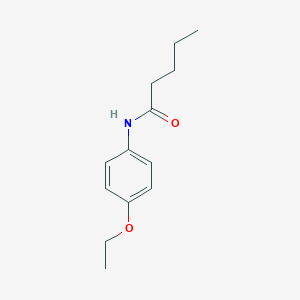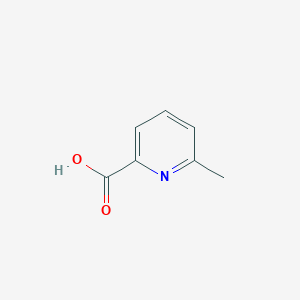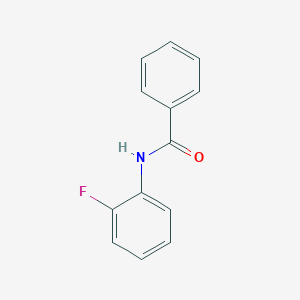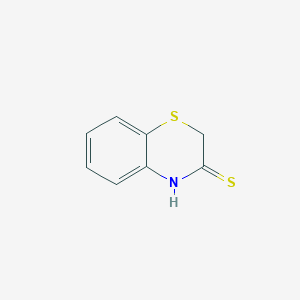
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate, also known as CPP or chlorprothixene, is a chemical compound that belongs to the class of phenothiazine derivatives. CPP has been widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and psychiatry. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have antipsychotic, anxiolytic, and sedative effects. It has been used to treat schizophrenia, bipolar disorder, and anxiety disorders. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mechanism Of Action
The mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is not fully understood. However, it is believed to act as an antagonist of dopamine and serotonin receptors in the brain. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is still being studied.
Biochemical And Physiological Effects
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which are associated with the symptoms of schizophrenia. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have sedative and anxiolytic effects, which are associated with the treatment of anxiety disorders.
Advantages And Limitations For Lab Experiments
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments. Its mechanism of action is not fully understood, and its effects can vary depending on the dosage and administration method.
Future Directions
There are several future directions for the study of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate. One area of research could focus on understanding its mechanism of action and how it affects different neurotransmitters in the brain. Another area of research could focus on developing new derivatives of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate with improved therapeutic properties. Additionally, more studies could be conducted to explore the potential use of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in cancer treatment.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method is well-established, and its effects on the brain and body have been extensively studied. While there are limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments, its potential for future research is promising. Further studies could lead to the development of new treatments for various disorders and diseases.
Synthesis Methods
The synthesis of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-pyrrolidinepropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. The synthesis method of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been well-established and is widely used in research laboratories.
properties
CAS RN |
6470-43-5 |
|---|---|
Product Name |
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI Key |
BJRDJWSBYLPXMR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

